The synthesis of N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide and its related derivatives has been explored in the literature. [] While the specific synthesis of this exact molecule has not been detailed in the provided papers, the synthesis of similar N-substituted imidazolylbenzamides often involves a multi-step process. A general approach may include reacting a substituted benzoic acid derivative with a suitable amine, followed by further modifications to introduce the desired substituents on the benzene ring and the amine nitrogen. More research is needed to elucidate the precise synthetic route for N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide.
Although the provided literature does not explicitly detail the molecular structure analysis of N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide, its structure can be deduced from its chemical name and its similarity to other N-substituted imidazolylbenzamides. [] It likely consists of a benzamide core with a dimethylaminoethyl substituent on the amide nitrogen and a (2-fluorobenzyl)(methylsulfonyl)amino group at the para position of the benzene ring. Computational methods, such as density functional theory (DFT) calculations, could be employed to predict its three-dimensional structure and electronic properties.
The primary application explored for N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide is in the field of cardiac electrophysiology. [] This compound has shown promising results as a selective class III antiarrhythmic agent in in vitro studies using Purkinje fibers. [] This suggests its potential for treating cardiac arrhythmias.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9